Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl-

Description

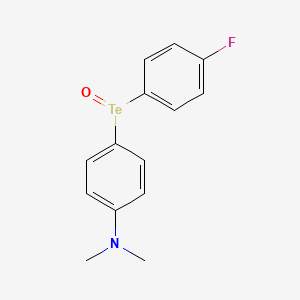

Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- (CAS: 124533-50-2) is an organotellurium compound with the molecular formula C₁₄H₁₄FNOTe and a molecular weight of 358.89 g/mol . Structurally, it features a tellurinyl group (Te=O) bridging a 4-fluorophenyl ring and a dimethylamino-substituted benzene ring. The compound’s unique tellurium center and electron-donating dimethylamino group contribute to its chemical reactivity and toxicity profile. Intraperitoneal administration in rats shows an LD₅₀ of 250 mg/kg, classifying it as toxic, and decomposition releases hazardous vapors (NOₓ, Te, F⁻) .

Properties

CAS No. |

84438-44-8 |

|---|---|

Molecular Formula |

C14H14FNOTe |

Molecular Weight |

358.9 g/mol |

IUPAC Name |

4-(4-fluorophenyl)tellurinyl-N,N-dimethylaniline |

InChI |

InChI=1S/C14H14FNOTe/c1-16(2)12-5-9-14(10-6-12)18(17)13-7-3-11(15)4-8-13/h3-10H,1-2H3 |

InChI Key |

BQFRUUJVOLZWQY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[Te](=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- typically involves the reaction of 4-fluorophenyl tellurium trichloride with N,N-dimethylbenzenamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tellurium atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.

Substitution: Nucleophiles such as thiols, amines; reactions may require catalysts or specific conditions to proceed efficiently.

Major Products Formed

Oxidation: Higher oxidation state tellurium compounds.

Reduction: Lower oxidation state tellurium compounds or complete removal of the tellurium atom.

Substitution: Compounds where the tellurium atom is replaced by other functional groups.

Scientific Research Applications

Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- has several scientific research applications:

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- involves its interaction with molecular targets through the tellurium atom. The compound can form covalent bonds with biological molecules, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tris[4-(dimethylamino)phenyl]phosphine (CAS: 1173021-13-0)

- Structure: A phosphorus-centered compound with three dimethylaminophenyl groups.

- Key Differences: Central Atom: Phosphorus (P) vs. tellurium (Te). Phosphorus is lighter and less polarizable, altering electronic properties. Functionality: Phosphine (P³⁻) vs. tellurinyl (Te=O). Applications: Tris[4-(dimethylamino)phenyl]phosphine is used as a ligand in catalysis , whereas the tellurium analog’s applications remain underexplored due to toxicity concerns .

4′-Chloro-4-dimethylaminoazobenzene (CAS: 4601-65-4)

- Structure: An azo-linked compound with dimethylamino and chlorophenyl groups.

- Key Differences :

- Linking Group : Azo (-N=N-) vs. tellurinyl (-Te=O). Azo compounds are chromophores used in dyes, while tellurinyl groups may confer redox activity.

- Toxicity : Azo compounds are often mutagenic, but the tellurium analog’s intraperitoneal toxicity (LD₅₀ 250 mg/kg) is more acute .

- Stability : Tellurium compounds are prone to oxidative degradation, unlike azo derivatives, which are photolabile .

N,N-Diethyl-4-fluoroaniline (CAS: 347-39-7)

- Structure: A simple fluoroaniline derivative with diethylamino substitution.

- Key Differences: Substituents: Diethylamino vs. dimethylamino. Bulkier ethyl groups reduce solubility and electronic donation. Halogen Effects: Both contain fluorophenyl groups, but the tellurium analog’s Te=O group introduces steric and electronic complexity.

Benzenamine, 4,4'-[(4-decylphenyl)methylene]bis[N,N-dimethyl-] (CAS: 65444-18-0)

- Structure : A bis(dimethylaniline) linked via a decylphenyl-methylene group.

- Key Differences :

Substituent and Functional Group Analysis

Dimethylamino Group Effects

- Electronic Donation: The dimethylamino group in all compared compounds acts as a strong electron donor, activating the aromatic ring for electrophilic substitution. This is critical in dyes (e.g., azo compounds ) and catalytic ligands .

- Steric Impact : Smaller dimethyl groups (vs. diethyl or decyl chains ) allow tighter molecular packing, affecting crystallinity and solubility.

Halogen and Chalcogen Comparisons

Biological Activity

Benzenamine, specifically 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl-, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a tellurium atom, which is relatively rare in organic compounds, and its incorporation into the benzenamine structure may impart distinct pharmacological properties.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₅F₁N₂Te

- Molecular Weight : 372.25 g/mol

- IUPAC Name : Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl-

- CAS Number : Not specifically listed but related compounds are cataloged.

The presence of the tellurium atom in the structure can influence the compound's reactivity and biological interactions, making it a subject of interest for further investigation.

Research indicates that compounds containing tellurium can exhibit various biological activities, including:

- Anticancer Properties : Some tellurium-containing compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. The mechanism often involves modulation of cellular signaling pathways associated with cell cycle regulation and apoptosis.

- Antimicrobial Activity : Tellurium compounds have demonstrated antimicrobial effects against various pathogens, potentially due to their ability to interact with microbial membranes or inhibit essential enzymes.

Case Studies

- Antitumor Activity : A study investigated the effects of tellurium derivatives on cancer cell lines. Compounds similar to benzenamine derivatives were shown to induce G1 phase arrest and apoptosis in various cancer models. The mechanism was linked to the activation of histone deacetylases (HDACs), which are critical regulators of gene expression in cancer cells .

- In Vivo Efficacy : In animal models, certain tellurium-based compounds exhibited significant antitumor efficacy when administered orally. These studies highlighted their potential as therapeutic agents with favorable pharmacokinetic profiles .

- Antimicrobial Studies : Research has indicated that tellurium-containing compounds possess notable antimicrobial properties. For instance, derivatives were tested against bacterial strains, showing effective inhibition of growth, which suggests potential applications in treating infections .

Comparative Biological Activity

| Compound Type | Antitumor Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| Tellurium-containing compounds | High | Moderate | HDAC inhibition, apoptosis induction |

| Traditional chemotherapeutics | Very High | Low | DNA damage, mitotic disruption |

| Other organometallic compounds | Variable | Variable | Varies by metal and ligand structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.